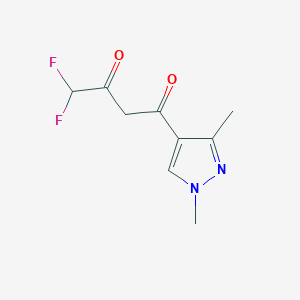

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione

説明

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS: 758709-42-1) is a fluorinated 1,3-diketone derivative featuring a 1,3-dimethylpyrazole substituent at the 1-position and two fluorine atoms at the 4,4-positions of the butane backbone . Its molecular formula is C₉H₉F₂N₂O₂ (MW: 224.18 g/mol), with a structure optimized for coordination chemistry due to the electron-withdrawing fluorine atoms and the aromatic pyrazole moiety, which enhances ligand rigidity and metal-binding affinity . This compound has garnered attention in materials science, particularly in the synthesis of lanthanide(III) complexes for luminescent applications such as OLEDs and sensor materials .

特性

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O2/c1-5-6(4-13(2)12-5)7(14)3-8(15)9(10)11/h4,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJYQWHOOBBGSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)CC(=O)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181869 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758709-42-1 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758709-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluoro-1,3-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Introduction of the Difluorobutane-1,3-dione Moiety: The final step involves the reaction of the dimethyl-substituted pyrazole with a difluorobutane-1,3-dione precursor under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobutane-1,3-dione moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

科学的研究の応用

1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Structural and Functional Comparison of Key Analogues

Key Differences and Implications

Fluorination Effects

- 4,4-Difluoro vs. 4,4,4-Trifluoro Derivatives : The trifluoro analogue (e.g., C₉H₉F₃N₂O₂) exhibits stronger electron-withdrawing effects, improving metal-ligand charge transfer (MLCT) in luminescent complexes. However, the difluoro variant (C₉H₉F₂N₂O₂) offers a balance between stability and synthetic accessibility, making it preferable for large-scale OLED fabrication .

- Benzodioxole vs. Pyrazole Substituents: The benzodioxole-substituted analogue (CAS: 170570-78-2) lacks the pyrazole nitrogen donors, reducing its utility in lanthanide coordination but increasing its role in medicinal chemistry as a COX-2 inhibitor precursor .

Substituent Effects on Pyrazole

- 1,3-Dimethyl vs. 1-Ethyl Groups : The 1,3-dimethyl group in the target compound enhances steric protection around the diketone moiety, reducing unwanted side reactions during complex synthesis. In contrast, the 1-ethyl substituent in analogues (e.g., 1005629-65-1) increases hydrophobicity, improving solubility in organic solvents .

Performance in Luminescent Materials

Studies on neodymium(III) complexes reveal that the 4,4-difluoro ligand (HL1) produces complexes with quantum yields (~5–7%) comparable to trifluoro analogues but with superior thermal stability (>250°C). This is attributed to the optimal fluorine content, which minimizes vibrational quenching while maintaining ligand rigidity . In contrast, heptafluoro derivatives (e.g., HL2 in ) show reduced emission efficiency due to excessive fluorine-induced lattice strain .

生物活性

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione (CAS No. 758709-42-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₀F₂N₂O₂

- Molecular Weight : 216.18 g/mol

- Structure : The compound features a pyrazole ring and difluorobutane moiety contributing to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities including:

- Antitumor Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects : Certain pyrazole compounds possess antibacterial and antifungal properties.

- Enzyme Inhibition : They may act as inhibitors of specific enzymes involved in metabolic pathways.

Antitumor Activity

A study focusing on pyrazole derivatives demonstrated that compounds similar to 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione exhibited significant cytotoxicity against various cancer cell lines. For instance:

- A431 Human Epidermoid Carcinoma Cells : Compounds were tested for their ability to inhibit cell viability with results indicating IC₅₀ values in the low micromolar range, suggesting strong antitumor potential .

Antimicrobial Properties

Research has identified that certain pyrazole derivatives can inhibit the growth of bacteria and fungi. For example:

- In vitro Studies : Compounds were evaluated against Staphylococcus aureus and Candida albicans, showing promising results in reducing microbial viability .

Case Studies

Several case studies have explored the biological activity of related compounds:

Structure-Activity Relationship (SAR)

The biological activity of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione can be attributed to its structural features:

- The presence of the difluoro group enhances lipophilicity and may improve cellular uptake.

- The pyrazole ring contributes to the interaction with biological targets such as enzymes and receptors.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,3-dimethyl-1H-pyrazol-4-yl)-4,4-difluorobutane-1,3-dione?

The synthesis of pyrazole-dione derivatives typically involves multi-step reactions, including condensation, cyclization, and fluorination. For example:

- Step 1 : Condensation of 1,3-dimethylpyrazole-4-carbaldehyde with diketone precursors under acidic or basic conditions.

- Step 2 : Fluorination via halogen exchange (e.g., using DAST or Deoxo-Fluor) to introduce difluoromethyl groups.

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC and NMR .

Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-fluorinated analogs.

Q. How can researchers characterize the structural and electronic properties of this compound?

A combination of experimental and computational methods is critical:

- NMR Spectroscopy : and NMR to confirm substituent positions and purity (e.g., δ 8.80 ppm for pyrazole protons in DMSO-d) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 434.1819 for analogous compounds) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and compare with experimental UV-Vis/IR data .

Q. What preliminary biological activity screening approaches are suitable for this compound?

- Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MIC) against Gram-negative pathogens like Acinetobacter baumannii (e.g., MIC ≤1.56 µg/mL for pyrazole derivatives) .

- Cytotoxicity Testing : MTT assays on human cell lines to assess selectivity indices .

- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Model transition states for fluorination or cyclization steps.

- Predict regioselectivity in substitution reactions (e.g., methyl vs. difluorobutane groups).

- Validate spectroscopic data (e.g., IR vibrational modes at 1700 cm for diketone C=O stretches) .

Case Study : DFT-guided optimization reduced byproduct formation in analogous pyrazole syntheses by 30% .

Q. What experimental frameworks assess the environmental fate of this compound?

Adopt methodologies from long-term ecological studies like Project INCHEMBIOL:

- Degradation Pathways : Hydrolysis/photolysis studies under simulated environmental conditions (pH, UV exposure) .

- Bioaccumulation : Use HPLC-MS to measure partition coefficients (log P) and bioconcentration factors in model organisms .

- Toxicity Profiling : Acute/chronic exposure tests on Daphnia magna or algae to evaluate EC values .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

- Cross-Validation : Compare DFT-predicted NMR shifts with experimental values (e.g., deviations >2 ppm indicate flawed computational parameters) .

- Sensitivity Analysis : Vary reaction conditions (e.g., solvent polarity) to identify outliers in kinetic models .

- Multi-Technique Synergy : Pair X-ray crystallography (where feasible) with spectroscopic data to resolve stereochemical ambiguities .

Q. What strategies optimize derivatization for enhanced bioactivity or stability?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) to improve metabolic stability, as seen in hydrazone derivatives .

- Prodrug Design : Synthesize ester or amide prodrugs to enhance bioavailability, monitored via in vitro hydrolysis assays .

- Crystallography : Analyze packing motifs to correlate solid-state stability with substituent bulkiness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。